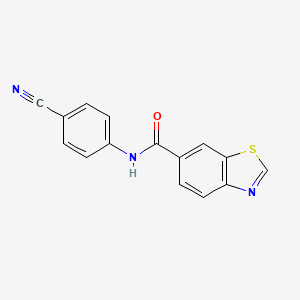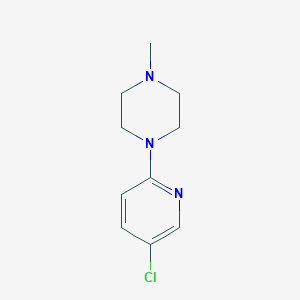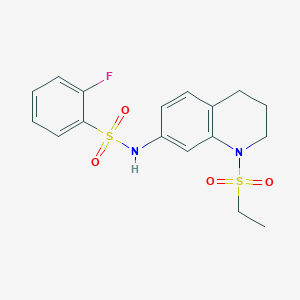![molecular formula C14H21N3O B7479104 N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it of interest to researchers in various fields.
作用机制
The mechanism of action of N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not fully understood. It is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to increase the activity of the NMDA receptor, leading to enhanced synaptic plasticity and improved memory function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of the NMDA receptor, leading to enhanced synaptic plasticity and improved memory function. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been shown to have cardiovascular effects, including the ability to reduce blood pressure and improve blood flow.
实验室实验的优点和局限性
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied, and its effects are well-characterized. However, there are also limitations to using this compound in lab experiments. It is a relatively complex molecule, and its synthesis requires multiple steps, which can be time-consuming and costly. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various systems in the body. Finally, there is a need for more studies on the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion
This compound, or this compound, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been shown to have potential therapeutic applications in various diseases. Although there are limitations to using this compound in lab experiments, its well-characterized effects and established synthesis method make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method for this compound has been well-established and is widely used in research labs. The first step in the synthesis of this compound involves the reaction of 2-cyanopyrazine with cyclopentylamine to form 1-cyclopentyl-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. This compound is then reacted with methyl iodide to form this compound, which is this compound.
科学研究应用
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it of interest to researchers in various fields. This compound has been used in studies on the central nervous system, cardiovascular system, and immune system. It has also been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-13-7-4-8-16(13)9-10-17(11)14(18)15-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOYBOHNPMTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)


![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)




![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)